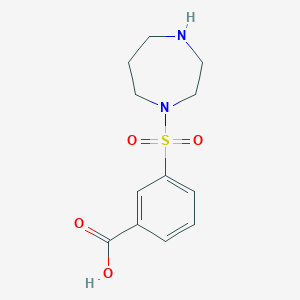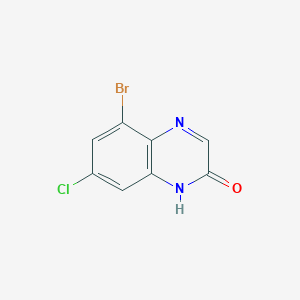
5-Bromo-7-chloro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-chloro-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by the presence of bromine and chlorine substituents at the 5th and 7th positions, respectively, on the quinoxalinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-2(1H)-quinoxalinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and dihaloquinoxaline.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide.
Catalysts and Reagents: Common reagents include bromine and chlorine sources, along with catalysts like palladium or copper salts to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions: 5-Bromo-7-chloro-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoxalinone ring can undergo oxidation to form quinoxaline-2,3-dione or reduction to form dihydroquinoxalinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoxalinone derivatives, which can be further explored for their biological activities.
科学研究应用
5-Bromo-7-chloro-2(1H)-quinoxalinone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: It is used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 5-Bromo-7-chloro-2(1H)-quinoxalinone involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity.
相似化合物的比较
- 5-Bromo-7-chloro-1H-indazole
- 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole
Comparison:
- Structural Differences: While 5-Bromo-7-chloro-2(1H)-quinoxalinone has a quinoxalinone core, similar compounds like 5-Bromo-7-chloro-1H-indazole and 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole have indazole and benzo[d]imidazole cores, respectively.
- Biological Activity: The presence of different core structures and substituents can lead to variations in biological activity and specificity towards different targets.
- Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C8H4BrClN2O |
|---|---|
分子量 |
259.49 g/mol |
IUPAC 名称 |
5-bromo-7-chloro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-4(10)2-6-8(5)11-3-7(13)12-6/h1-3H,(H,12,13) |
InChI 键 |
UCSBJEVQHJWSQU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=O)C=N2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


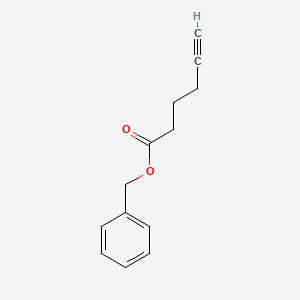
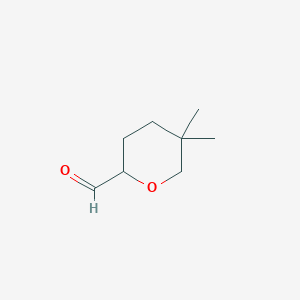
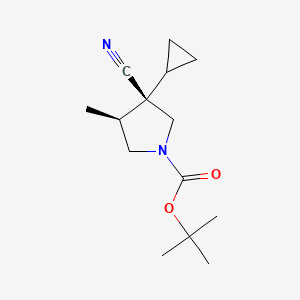
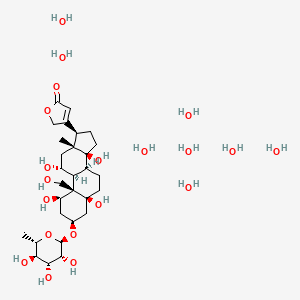
![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)


![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
